tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-bromo-4-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20BrNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate typically involves the bromination of tert-butyl 4-methylpiperidine-1-carboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-bromo-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form tert-butyl 4-methylpiperidine-1-carboxylate.
Oxidation Reactions: Oxidation can lead to the formation of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products depend on the nucleophile used, e.g., tert-butyl 4-azido-4-methylpiperidine-1-carboxylate.
Reduction: tert-butyl 4-methylpiperidine-1-carboxylate.
Oxidation: tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
Scientific Research Applications
tert-Butyl 4-bromo-4-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate involves its reactivity as a brominated compound. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s structure allows it to interact with various molecular targets, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate
- tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
- tert-Butyl 4-bromopiperidine-1-carboxylate
Uniqueness: tert-Butyl 4-bromo-4-methylpiperidine-1-carboxylate is unique due to the presence of both a bromine atom and a tert-butyl group, which confer specific reactivity and steric properties. This makes it particularly useful in selective synthetic transformations and as a building block for more complex molecules .
Properties
IUPAC Name |
tert-butyl 4-bromo-4-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-7-5-11(4,12)6-8-13/h5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQSGHQYNWLZIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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